molecular formula C19H21NO4 B075221 Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate CAS No. 1539-44-2

Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

Cat. No.: B075221
CAS No.: 1539-44-2
M. Wt: 327.4 g/mol
InChI Key: VQDKSJMDSZZJER-UHFFFAOYSA-N
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Description

Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate is a chemical compound belonging to the class of dihydropyridines. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its pyridine ring substituted with phenyl and ester groups, making it a versatile intermediate in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate can be synthesized through the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction typically proceeds under solvent-free conditions or in the presence of a suitable solvent such as ethanol. The use of catalysts like magnesium ferrite nanoparticles (MgFe2O4 MNPs) can enhance the reaction efficiency and yield .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The reaction conditions are optimized to achieve maximum yield and purity, often employing automated systems for precise control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate involves its role as a hydrogen donor in reduction reactions. The compound’s ester groups facilitate its participation in nucleophilic substitution reactions, while the phenyl and pyridine rings provide stability and reactivity. In medicinal applications, its derivatives interact with molecular targets such as cyclooxygenase enzymes, inhibiting their activity and reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a hydrogen donor and participate in various reactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-5-23-18(21)15-12(3)20-13(4)16(19(22)24-6-2)17(15)14-10-8-7-9-11-14/h7-11H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDKSJMDSZZJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348071
Record name Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539-44-2
Record name 2,6-Dimethyl-4-phenyl-3,5-pyridinedicarboxylic acid diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1539-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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